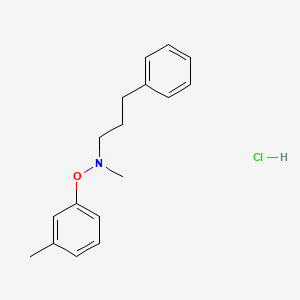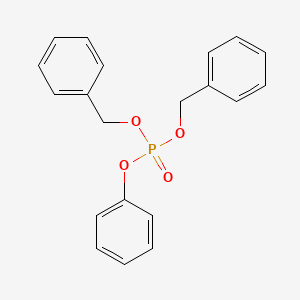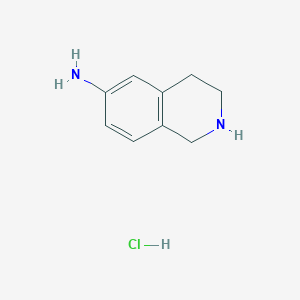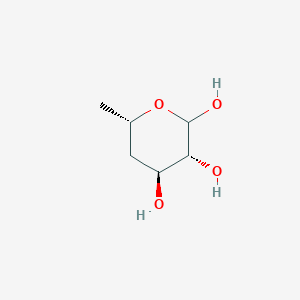
N-(L-LEUCYL)-2-AMINOACRIDONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(L-LEUCYL)-2-AMINOACRIDONE is a compound that combines the amino acid L-leucine with 2-aminoacridone. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The combination of an amino acid with an acridone moiety can result in unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(L-LEUCYL)-2-AMINOACRIDONE typically involves the coupling of L-leucine with 2-aminoacridone. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) and catalysts like HOBt or HOAt to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent such as DMF or DCM under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(L-LEUCYL)-2-AMINOACRIDONE can undergo various chemical reactions, including:
Oxidation: The amino group in the acridone moiety can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under appropriate conditions to modify the acridone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce reduced acridone derivatives.
Applications De Recherche Scientifique
N-(L-LEUCYL)-2-AMINOACRIDONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying protein interactions due to its fluorescent properties.
Industry: It can be utilized in the development of new materials with specific properties, such as luminescent materials for imaging applications.
Mécanisme D'action
The mechanism of action of N-(L-LEUCYL)-2-AMINOACRIDONE involves its interaction with molecular targets such as proteins or nucleic acids. The acridone moiety can intercalate into DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the leucine residue may facilitate cellular uptake and targeting, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucyl-L-leucine: Another dipeptide with different biological properties.
2-Aminoacridone: The parent compound without the leucine residue, used in various biochemical applications.
N-Acetyl-L-leucine: A modified leucine derivative with distinct pharmacological properties.
Uniqueness
N-(L-LEUCYL)-2-AMINOACRIDONE is unique due to the combination of an amino acid and an acridone moiety, which imparts both biological activity and fluorescent properties. This dual functionality makes it a valuable tool in both research and potential therapeutic applications.
Propriétés
Numéro CAS |
124689-91-4 |
|---|---|
Formule moléculaire |
C19H21N3O2 |
Poids moléculaire |
323.39 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)




